molecular formula C9H9ClO3 B1364211 (4-Methoxyphenoxy)acetyl chloride CAS No. 42082-29-1

(4-Methoxyphenoxy)acetyl chloride

Cat. No.: B1364211
CAS No.: 42082-29-1
M. Wt: 200.62 g/mol
InChI Key: JVXJGLIGBHCEDP-UHFFFAOYSA-N
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Description

(4-Methoxyphenoxy)acetyl chloride (CAS: 42082-29-1) is an organochlorine compound characterized by a methoxy-substituted phenoxy group attached to an acetyl chloride moiety. Its molecular formula is C₁₀H₁₂ClO₃, with a molecular weight of 215.66 g/mol. This compound is primarily used in organic synthesis, particularly as an acylating agent for introducing the (4-methoxyphenoxy)acetyl group into target molecules. Notably, it serves as a key intermediate in the synthesis of pharmaceuticals such as Mefexarnide .

The reactivity of this compound arises from its electrophilic acyl chloride group, which readily undergoes nucleophilic substitution or addition reactions with amines, alcohols, and other nucleophiles. Its stability and solubility in organic solvents (e.g., toluene, dichloromethane) make it a versatile reagent in multistep syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methoxyphenoxy)acetyl chloride can be synthesized through the reaction of (4-methoxyphenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is treated with thionyl chloride, resulting in the formation of the acyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification process, removing any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: (4-Methoxyphenoxy)acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Reaction with primary or secondary amines under mild conditions to form amides.

    Alcohols: Reaction with alcohols in the presence of a base to form esters.

    Thiols: Reaction with thiols to form thioesters.

Major Products Formed:

Scientific Research Applications

Chemistry

In the realm of organic chemistry, (4-Methoxyphenoxy)acetyl chloride acts as a vital intermediate for synthesizing various compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows it to react with amines, alcohols, and thiols to form amides, esters, and thioesters respectively.

Table 1: Common Reactions of this compound

Reaction TypeNucleophileProduct Type
Nucleophilic SubstitutionAminesAmides
Nucleophilic SubstitutionAlcoholsEsters
Nucleophilic SubstitutionThiolsThioesters

Biology

In biological research, this compound is utilized for modifying biomolecules such as proteins and peptides. This modification aids in studying their structure and function, contributing to advancements in biochemical research.

Medicine

The compound plays a crucial role in drug development, particularly in synthesizing active pharmaceutical ingredients (APIs). Its reactivity allows for the creation of novel drug candidates that can target specific biological pathways . For example, studies have reported on its use in developing compounds with potential anticancer properties .

Industry

In industrial applications, this compound is employed in producing specialty chemicals, polymers, and resins. Its versatility makes it an essential component in manufacturing processes where specific chemical properties are required .

Case Studies

Several studies highlight the diverse applications of this compound:

  • Synthesis of Novel Compounds : A study demonstrated the use of this compound in synthesizing complex organic molecules that exhibit biological activity. The research focused on creating derivatives that could potentially serve as therapeutic agents against various diseases .
  • Modification of Biomolecules : Another case involved using this compound to modify peptides for enhanced stability and bioactivity. This modification was crucial for developing peptide-based drugs with improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of (4-Methoxyphenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, transferring its acyl group to the nucleophile, resulting in the formation of new chemical bonds. This reactivity is crucial in various synthetic processes, enabling the formation of amides, esters, and thioesters .

Comparison with Similar Compounds

Comparison with Structurally Similar Acyl Chlorides

Structural Analogues and Key Differences

The following table compares (4-methoxyphenoxy)acetyl chloride with analogous acyl chlorides, highlighting structural variations, physical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Applications
This compound 42082-29-1 C₁₀H₁₂ClO₃ 215.66 Para-methoxy phenoxy Pharmaceutical intermediate (e.g., Mefexarnide); acylation of amines and alcohols .
4-Methoxyphenylacetyl chloride 4693-91-8 C₉H₉ClO₂ 184.62 Para-methoxy phenyl Synthesis of esters and amides; limited pharmaceutical use .
4-Methoxyphenacyl chloride 2196-99-8 C₉H₉ClO₂ 184.61 Para-methoxy phenacyl High melting point (98–100°C); used in crystallography and specialty polymers .
Pivaloyl chloride 3282-30-2 C₅H₉ClO 120.58 Tertiary butyl Bulky acyl group donor; stabilizes sterically hindered intermediates .
4-Methoxybenzoyl chloride 100-07-2 C₈H₇ClO₂ 170.59 Para-methoxy benzoyl Acylation reagent in peptide synthesis; higher volatility than phenoxy analogues .

Key Observations:

  • Substituent Effects: The phenoxy group in this compound provides enhanced resonance stabilization compared to phenyl or benzoyl analogues, reducing electrophilicity slightly but improving solubility in polar aprotic solvents .
  • Reactivity : Pivaloyl chloride (tertiary butyl) exhibits lower reactivity due to steric hindrance, whereas 4-methoxybenzoyl chloride reacts faster with amines due to its electron-donating methoxy group .
  • Thermal Stability : 4-Methoxyphenacyl chloride’s high melting point (98–100°C) suggests stronger intermolecular forces (e.g., dipole-dipole interactions) compared to liquid-phase analogues like acetyl chloride .

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis: Derivatives of this compound exhibit antimalarial activity, with IC₅₀ values in the low micromolar range against P. falciparum .
  • Material Science : 4-Methoxyphenacyl chloride’s crystalline properties make it useful in X-ray crystallography studies, aiding in structural elucidation of complex molecules .

Biological Activity

(4-Methoxyphenoxy)acetyl chloride, a compound characterized by the presence of an acetyl chloride functional group attached to a 4-methoxyphenoxy moiety, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by various research findings and data.

Chemical Structure

The structure of this compound can be represented as follows:

C9H9ClO2\text{C}_9\text{H}_9\text{ClO}_2

This compound features a methoxy group (-OCH₃) on the phenyl ring, which is known to influence its biological properties.

Antioxidant Activity

Research indicates that compounds with acetyl groups often exhibit enhanced antioxidant activity. For instance, derivatives of this compound have shown significant radical scavenging abilities in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
Ascorbic Acid58.2
Compound 3936.78
Compound 3643.00
Compound 2946.00

The data suggests that certain derivatives of this compound possess antioxidant activity surpassing that of ascorbic acid, indicating their potential as effective antioxidants in therapeutic applications.

Anticancer Activity

The anticancer properties of this compound derivatives have been evaluated against various cancer cell lines. Notably, studies using MTT assays revealed that these compounds exhibit cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AU-8712.5
Compound BMDA-MB-23115.0

The results indicate that derivatives of this compound can be more cytotoxic against specific cancer types, suggesting their potential for development into cancer therapeutics.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.

Table 3: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound CE. coli ATCC 25922625
Compound DS. aureus ATCC 6538500

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities associated with derivatives of this compound:

  • Antioxidant and Anticancer Activities : A study found that certain synthesized derivatives exhibited antioxidant activities significantly higher than ascorbic acid and demonstrated selective cytotoxicity against glioblastoma cells .
  • Inhibition of Tyrosinase : Research indicated that compounds derived from this class could inhibit mushroom tyrosinase, which is relevant for cosmetic applications aimed at skin whitening .
  • Biofilm Formation Inhibition : Some derivatives showed promising results in inhibiting biofilm formation in E. coli, suggesting potential applications in preventing bacterial infections .

Properties

IUPAC Name

2-(4-methoxyphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXJGLIGBHCEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389581
Record name (4-methoxyphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42082-29-1
Record name 2-(4-Methoxyphenoxy)acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42082-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-methoxyphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Methoxyphenoxy)acetyl chloride
(4-Methoxyphenoxy)acetyl chloride
(4-Methoxyphenoxy)acetyl chloride
(4-Methoxyphenoxy)acetyl chloride
(4-Methoxyphenoxy)acetyl chloride
(4-Methoxyphenoxy)acetyl chloride

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